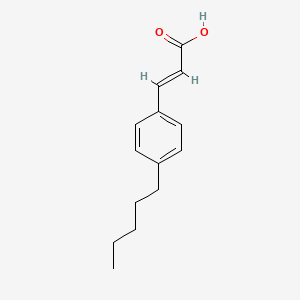

(2E)-3-(4-pentylphenyl)prop-2-enoic acid

Description

Significance of Cinnamic Acid Derivatives in Contemporary Chemical Research

Cinnamic acid and its derivatives are a class of organic compounds that have garnered substantial interest in various fields of chemical research. Their molecular framework, which includes a phenyl group attached to an acrylic acid moiety, serves as a versatile scaffold for the development of novel materials and biologically active molecules. The presence of the α,β-unsaturated carbonyl system and the aromatic ring allows for a wide range of chemical modifications, leading to a diverse array of physicochemical properties.

In materials science, cinnamic acid derivatives are recognized for their potential in creating advanced polymers and liquid crystals. rsc.org The rigid core of the cinnamic acid structure, when appropriately substituted, can induce calamitic (rod-like) or discotic (disc-like) molecular shapes, which are prerequisites for the formation of liquid crystalline phases. rsc.orgresearchgate.net The investigation into how different terminal groups, such as alkyl or alkoxy chains, influence the mesomorphic behavior is a key area of research. ijres.orgmdpi.com These studies are crucial for the design of new materials for applications in displays, sensors, and other optoelectronic devices.

From a pharmacological perspective, cinnamic acid derivatives exhibit a broad spectrum of biological activities. Research has explored their potential as antioxidant, anti-inflammatory, and anticancer agents. nih.gov The specific substitutions on the phenyl ring play a critical role in modulating their biological efficacy. The versatility of the cinnamic acid scaffold allows for the synthesis of a multitude of derivatives with tailored therapeutic properties.

Research Trajectories and Academic Relevance of (2E)-3-(4-pentylphenyl)prop-2-enoic acid

The academic relevance of this compound is primarily rooted in the field of liquid crystal research. The molecular structure of this compound, featuring a rigid core and a flexible alkyl chain (the pentyl group), is characteristic of a mesogen—a molecule that can exhibit liquid crystal phases under certain conditions.

The key structural components that suggest its potential for liquid crystalline behavior are:

The Cinnamic Acid Core: The trans-alkene and the phenyl ring provide rigidity and linearity to the molecule.

The Carboxylic Acid Group: This group can participate in hydrogen bonding, which can promote the self-assembly of molecules into ordered structures necessary for liquid crystal formation.

The Terminal Pentyl Group: The length and flexibility of this alkyl chain are critical in influencing the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. It is well-documented that the length of the terminal alkyl chain significantly affects the mesogenic properties of calamitic liquid crystals. mdpi.com

Research on analogous 4-alkyl and 4-alkoxycinnamic acids has demonstrated that variations in the length of the alkyl chain can systematically alter the transition temperatures and the nature of the mesophases. researchgate.net For instance, an increase in chain length can lead to a transition from nematic to smectic phases, as the longer chains promote intermolecular interactions and layered arrangements.

Therefore, the primary research trajectory for this compound involves its synthesis and the characterization of its mesomorphic properties. Detailed studies would likely focus on:

Determining its melting point and clearing point (the temperature at which it transitions from a liquid crystal to an isotropic liquid).

Identifying the specific types of liquid crystal phases it forms using techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC).

Investigating the effect of mixing it with other liquid crystals to create eutectic mixtures with desirable properties for device applications.

The academic interest in this specific compound lies in its contribution to the fundamental understanding of structure-property relationships in liquid crystals. By systematically studying homologous series of 4-alkylcinnamic acids, researchers can build predictive models for the design of new liquid crystal materials with tailored properties.

Interactive Data Table: General Properties of Cinnamic Acid Derivatives

| Property | Cinnamic Acid | (2E)-3-(4-methylphenyl)prop-2-enoic acid | (2E)-3-(4-methoxyphenyl)prop-2-enoic acid |

| Molecular Formula | C₉H₈O₂ | C₁₀H₁₀O₂ | C₁₀H₁₀O₃ |

| Molecular Weight | 148.16 g/mol | 162.19 g/mol | 178.19 g/mol |

| Appearance | White crystalline solid | White solid | White solid |

| Melting Point (°C) | 133 | 116-117.5 | ~172 |

Note: The properties of this compound are not extensively documented in publicly available literature; this table provides data for related compounds for comparative purposes.

Interactive Data Table: Illustrative Effect of Terminal Group on Mesophase Behavior of Cinnamic Acid Derivatives

| Derivative Type | Terminal Group | Observed Mesophase(s) | General Trend |

| 4-Alkoxycinnamic acids | Short alkoxy chains (e.g., butoxy, pentoxy) | Nematic | Increasing chain length tends to stabilize smectic phases over nematic phases. researchgate.net |

| 4-Alkoxycinnamic acids | Longer alkoxy chains (e.g., hexyloxy and above) | Smectic C, Smectic A, Nematic | Longer chains promote layered (smectic) ordering. researchgate.net |

| Cholesteryl esters of cinnamic acid derivatives | Varies | Cholesteric, Smectic | The balance between the chain lengths on different parts of the molecule can be modulated to favor specific chiral mesophases. tandfonline.com |

This table illustrates general trends observed in the literature for classes of cinnamic acid derivatives and is intended to contextualize the potential behavior of this compound.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-pentylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-2-3-4-5-12-6-8-13(9-7-12)10-11-14(15)16/h6-11H,2-5H2,1H3,(H,15,16)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUMEVGHGKCPJK-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC=C(C=C1)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501275988 | |

| Record name | (2E)-3-(4-Pentylphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501275988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85017-61-4 | |

| Record name | (2E)-3-(4-Pentylphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85017-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(4-Pentylphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501275988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2e 3 4 Pentylphenyl Prop 2 Enoic Acid

Established Synthetic Routes for Structurally Related Prop-2-enoic Acid Scaffolds

The synthesis of cinnamic acid and its derivatives, including the title compound, relies on several cornerstone carbon-carbon bond-forming reactions. These methods are broadly applicable and can be adapted for specific substitution patterns on the aromatic ring.

Claisen-Schmidt Condensation Approaches and Optimization

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation that reacts an aromatic aldehyde lacking an α-hydrogen with an enolizable ketone or ester. For the synthesis of prop-2-enoic acids, an aromatic aldehyde is condensed with an acetate (B1210297) ester in the presence of a strong base, such as sodium ethoxide, followed by hydrolysis. The reaction proceeds through an aldol addition followed by dehydration to yield the thermodynamically stable E-isomer of the cinnamate (B1238496) ester, which is then hydrolyzed to the carboxylic acid.

Optimization of this reaction often involves the choice of base and solvent. While traditional methods use alkali metal hydroxides or alkoxides, advancements have explored solvent-free conditions using solid sodium hydroxide (B78521) with grinding techniques, which can lead to quantitative yields and reduced reaction times.

Table 1: Examples of Claisen-Schmidt Condensation for Cinnamic Ester Synthesis

| Aromatic Aldehyde | Carbonyl Compound | Base/Catalyst | Solvent | Yield |

|---|---|---|---|---|

| Benzaldehyde | Acetone | Solid NaOH | Solvent-free (grinding) | 96-98% |

| Substituted Benzaldehydes | Acetophenones | Aqueous-alcoholic alkali | Ethanol/Water | Variable (10-100%) |

| p-Anisaldehyde | Methyl Acetate | Sodium Metal / Methanol | Toluene | High |

Cyclopropanation via [2+1] Cycloaddition Techniques in Analogous Synthesis

The alkene moiety of the prop-2-enoic acid scaffold is susceptible to cycloaddition reactions, most notably cyclopropanation. This [2+1] cycloaddition transforms the double bond into a cyclopropane (B1198618) ring, a structural motif present in numerous biologically active molecules. Two prominent methods for this transformation are the Simmons-Smith and Corey-Chaykovsky reactions.

The Simmons-Smith reaction utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple (ICH₂ZnI). nih.gov This reagent adds a methylene (B1212753) group stereospecifically to the double bond in a syn fashion. wikipedia.org For α,β-unsaturated acids or esters, the presence of the carbonyl group can influence the reactivity and diastereoselectivity of the addition.

The Corey-Chaykovsky reaction employs a sulfur ylide, such as dimethylsulfoxonium methylide (Corey's ylide), to react with α,β-unsaturated carbonyl compounds. wikipedia.orgorganic-chemistry.org This reaction typically proceeds via a 1,4-conjugate addition followed by intramolecular cyclization to furnish the cyclopropane ring. organic-chemistry.org This method is particularly effective for electron-deficient alkenes, a category that includes prop-2-enoic acid derivatives. researchgate.net Both (E)- and (Z)-olefins tend to yield the more stable trans-substituted cyclopropanes. adichemistry.com

Palladium-Catalyzed Cross-Coupling Strategies for Substituted Cinnamic Acids

The Mizoroki-Heck reaction, or simply the Heck reaction, is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds. adichemistry.comharvard.edu It involves the reaction of an unsaturated halide (e.g., an aryl bromide or iodide) with an alkene in the presence of a base and a palladium catalyst. harvard.edu To synthesize substituted cinnamic acids, an aryl halide is coupled with acrylic acid or one of its esters.

This reaction offers high regioselectivity and generally produces the trans-substituted alkene product with outstanding selectivity. adichemistry.com The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. A wide variety of palladium catalysts and ligands have been developed to improve yields and expand the substrate scope, including phosphine-free systems and reactions in aqueous media. researchgate.net

Table 2: Conditions for Palladium-Catalyzed Heck Reaction

| Aryl Halide | Alkene | Palladium Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| Iodobenzene | Styrene | PdCl₂ | Potassium Acetate | Methanol | High |

| Aryl Bromides | n-Butyl Acrylate | Pd/Phosphine-Imidazolium Salt | - | - | High |

| Aryl Halides | Acrylic Acid | Pd(L-proline)₂ | - | Water | Excellent |

Knoevenagel Condensation as a Precursor Methodology

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (e.g., malonic acid or its esters) to a carbonyl group, followed by dehydration. nih.govresearchgate.net This reaction is catalyzed by a weak base, typically an amine like piperidine (B6355638) or pyridine (B92270). nih.gov

A particularly relevant variant for the synthesis of cinnamic acids is the Doebner modification . nih.govresearchgate.net This procedure uses an aromatic aldehyde and malonic acid with pyridine as both the solvent and catalyst. nih.gov The initial condensation product undergoes spontaneous decarboxylation under the reaction conditions to afford the α,β-unsaturated carboxylic acid directly, favoring the formation of the (E)-isomer. This method is often preferred for its operational simplicity and high stereoselectivity. Greener approaches using environmentally benign catalysts like ammonium (B1175870) salts in solvent-free conditions have also been developed. researchgate.net

Adaptations and Refinements for the Stereoselective Synthesis of (2E)-3-(4-pentylphenyl)prop-2-enoic acid

To specifically synthesize this compound, the general methodologies described above can be readily adapted by selecting the appropriate starting material. The stereoselective formation of the desired (2E)-isomer is often an inherent feature of these thermodynamic-controlled reactions.

Via Knoevenagel-Doebner Condensation: The most direct route would involve the reaction of 4-pentylbenzaldehyde (B1294691) with malonic acid. Using pyridine as the catalyst and solvent, the condensation and subsequent decarboxylation would yield this compound with high (E)-selectivity.

Via Claisen-Schmidt Condensation: The reaction of 4-pentylbenzaldehyde with methyl acetate or ethyl acetate using a strong base like sodium methoxide (B1231860) would produce the corresponding ester. Subsequent saponification (alkaline hydrolysis) would then yield the target carboxylic acid. The dehydration step strongly favors the formation of the trans-alkene.

Via Palladium-Catalyzed Heck Reaction: The coupling of a 1-halo-4-pentylbenzene (e.g., 1-bromo-4-pentylbenzene (B53511) or 1-iodo-4-pentylbenzene) with acrylic acid using a suitable palladium catalyst system would also afford the target compound. This method is particularly useful if 4-pentylbenzaldehyde is not readily available but the corresponding aryl halide is. The reaction mechanism inherently favors the trans-addition, leading to the (2E)-product.

Derivatization and Functionalization Reactions of the this compound Scaffold

The structure of this compound offers several reactive sites for further chemical modification: the carboxylic acid group, the alkene double bond, and the aromatic ring.

Reactions at the Carboxylic Acid: The carboxyl group can undergo standard transformations.

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or using coupling agents will produce the corresponding ester.

Amidation: Activation of the carboxylic acid, for example with thionyl chloride to form the acyl chloride, or using peptide coupling reagents like O-(benzotriazol-1-yl)-N,N,N′,N″-tetramethyluronium hexafluorophosphate (B91526) (BOP), allows for reaction with amines to form a wide range of amides. nih.gov

Reduction: The carboxylic acid can be reduced to the corresponding allylic alcohol, 3-(4-pentylphenyl)prop-2-en-1-ol, using strong reducing agents like lithium aluminum hydride.

Reactions at the Alkene Double Bond:

Hydrogenation: Catalytic hydrogenation, for instance using H₂ over a palladium-on-carbon (Pd/C) catalyst, will reduce the carbon-carbon double bond to yield 3-(4-pentylphenyl)propanoic acid.

Halogenation: Addition of halogens like bromine (Br₂) across the double bond would result in the corresponding dihalo-propanoic acid derivative.

Cyclopropanation: As described in section 2.1.2, methods like the Simmons-Smith or Corey-Chaykovsky reaction can be applied to the alkene to form the corresponding cyclopropyl (B3062369) carboxylic acid derivative.

Reactions at the Aromatic Ring: The pentyl group is an ortho-, para-directing activator for electrophilic aromatic substitution. However, reactions at this site must be carefully controlled to avoid competing reactions at the alkene and carboxyl groups.

Structure Activity Relationship Studies of 2e 3 4 Pentylphenyl Prop 2 Enoic Acid and Its Analogues

Influence of the 4-Pentylphenyl Moiety on Molecular Interactions and Reactivity

The 4-pentylphenyl moiety is a defining feature of (2E)-3-(4-pentylphenyl)prop-2-enoic acid, and it plays a critical role in mediating molecular interactions. This part of the molecule is composed of two key components: the aromatic phenyl ring and the aliphatic n-pentyl chain.

The phenyl ring serves as a rigid scaffold and can participate in several non-covalent interactions. These include π-π stacking interactions with other aromatic systems, such as the aromatic residues of amino acids (e.g., phenylalanine, tyrosine, tryptophan) in a protein binding pocket. Furthermore, the hydrogen atoms of the pentyl chain can engage in weaker but cumulatively significant CH-π interactions with the aromatic rings of a biological target. mdpi.comresearchgate.net

The most significant contribution of the 4-pentyl group is its influence on the molecule's hydrophobicity, or lipophilicity. nih.gov Hydrophobic interactions are a primary driving force for drug-receptor binding and for a molecule's ability to partition into lipid bilayers. nih.govnih.gov The flexible five-carbon chain can adopt various conformations to fit into hydrophobic pockets or channels within a protein, displacing water molecules and resulting in a thermodynamically favorable interaction. nih.gov This increased lipophilicity conferred by the pentyl group can significantly affect the compound's absorption, distribution, metabolism, and excretion (ADMET) properties in a biological system. researchgate.net

Stereochemical Considerations: Impact of the (2E)-Configuration on Molecular Properties

Stereochemistry is a critical determinant of a molecule's biological and material properties. The designation "(2E)" specifies the geometry around the carbon-carbon double bond of the prop-2-enoic acid chain. In this configuration, the phenyl ring and the carboxylic acid group are on opposite sides of the double bond, resulting in a trans isomer. wikipedia.org

This (2E)-configuration imparts a more linear and planar geometry to the molecule compared to its (2Z)- or cis-isomer. This planarity maximizes the π-orbital overlap across the entire conjugated system, which includes the phenyl ring, the double bond, and the carbonyl group of the carboxylic acid. This extended conjugation influences the molecule's electronic properties, including its UV absorption profile. The rigid and extended conformation of the (2E)-isomer is often essential for optimal fitting into the specific binding site of a biological target. The spatial arrangement of the (2Z)-isomer, in contrast, is sterically hindered and less stable, which can reduce its ability to bind effectively to a receptor designed to accommodate the linear trans structure. The trans configuration is the more common and thermodynamically stable form for most naturally occurring and synthetic cinnamic acids. nih.govthepharmajournal.com

Systematic Investigations of Substituent Effects on Biological and Material Properties

The cinnamic acid scaffold allows for systematic modifications, particularly on the aromatic ring and the aliphatic chain, to modulate its properties. nih.gov By altering substituents, researchers can fine-tune the electronic, steric, and lipophilic characteristics of the molecule to enhance a desired activity or property. numberanalytics.com

The electronic nature of substituents on the phenyl ring can profoundly impact the reactivity and interaction potential of the entire molecule. numberanalytics.com Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electronic Effects : EDGs (e.g., -OH, -OCH₃, -CH₃) increase the electron density of the aromatic ring and the conjugated system. This can enhance interactions with electron-deficient biological targets and may influence the acidity (pKa) of the carboxylic acid group. nih.gov Conversely, EWGs (e.g., -NO₂, -CN, -CF₃) decrease the electron density of the ring, which can enhance the molecule's acidity and alter its binding mode. nih.gov For instance, studies on substituted cinnamic acids have shown that the acidity constants obey the Hammett equation, indicating a clear correlation between the electronic properties of the substituent and the molecule's acidity. researchgate.net

Steric Effects : The size and shape of substituents, known as steric effects, also play a crucial role. numberanalytics.com Bulky substituents placed near the prop-2-enoic acid chain can cause steric hindrance, potentially twisting the phenyl ring out of planarity with the side chain. researchgate.net This disruption of conjugation can affect the molecule's electronic properties and its ability to fit into a constrained binding site. numberanalytics.com In electrophilic aromatic substitution reactions, bulky groups can direct incoming reactants to less hindered positions on the ring. numberanalytics.com

The following table illustrates the influence of different para-substituents on the acidity of the parent cinnamic acid.

| Substituent (at para-position) | Substituent Type | pKa |

|---|---|---|

| -H (Cinnamic Acid) | Neutral | 4.44 |

| -OH (p-Coumaric acid) | Electron-Donating | 4.58 |

| -OCH₃ (p-Methoxycinnamic acid) | Electron-Donating | 4.56 |

| -NO₂ (p-Nitrocinnamic acid) | Electron-Withdrawing | 3.86 |

| -Cl (p-Chlorocinnamic acid) | Electron-Withdrawing | 4.28 |

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical property in drug design. researchgate.net It is commonly quantified by the logarithm of the partition coefficient between n-octanol and water (logP). researchgate.net The pentyl chain in this compound is the primary contributor to the molecule's high lipophilicity.

The following interactive table shows the calculated logP (XLogP3) values for (2E)-3-(4-alkylphenyl)prop-2-enoic acid analogues with varying alkyl chain lengths.

| Alkyl Substituent | Calculated logP (XLogP3) |

|---|---|

| -H (Cinnamic acid) | 2.13 |

| -Methyl | 2.63 |

| -Ethyl | 3.09 |

| -Propyl | 3.55 |

| -Butyl | 4.01 |

| -Pentyl | 4.47 |

Computational and Theoretical Chemistry Investigations of 2e 3 4 Pentylphenyl Prop 2 Enoic Acid

Density Functional Theory (DFT) Studies on Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. DFT studies, typically using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the most stable (optimized) geometry and electronic characteristics of molecules like (2E)-3-(4-pentylphenyl)prop-2-enoic acid.

The optimized molecular structure reveals key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For the core structure, which is analogous to cinnamic acid, the geometry is largely planar due to the extended π-conjugation across the phenyl ring, the vinyl group, and the carboxylic acid moiety. The para-substituted pentyl group, being an alkyl chain, introduces a non-planar, flexible component. DFT calculations show that the electron-donating nature of the alkyl group can subtly influence the electronic distribution and geometry of the conjugated system compared to unsubstituted cinnamic acid. scielo.org.mx

Key geometric parameters for the core structure, based on studies of similar molecules, are expected to be in the ranges shown in the table below.

| Parameter | Description | Representative Value |

| Bond Lengths (Å) | ||

| C=C (vinyl) | Length of the double bond in the propenoic acid chain | ~1.34 Å |

| C-C (vinyl-phenyl) | Length of the single bond connecting the vinyl group to the phenyl ring | ~1.47 Å |

| C=O (carbonyl) | Length of the carbonyl double bond in the carboxylic acid group | ~1.21 Å |

| C-O (hydroxyl) | Length of the C-O single bond in the carboxylic acid group | ~1.36 Å |

| **Bond Angles (°) ** | ||

| C-C=C (vinyl) | Angle within the propenoic acid backbone | ~120-125° |

| C-C-C (phenyl-vinyl) | Angle connecting the phenyl ring to the vinyl group | ~120° |

| O=C-O (carboxyl) | Angle within the carboxylic acid head | ~123° |

Electronic structure analysis provides information on the distribution of electrons and orbital energies. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for determining the molecule's reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov The presence of the electron-donating pentyl group is expected to raise the energy of the HOMO, thereby slightly decreasing the HOMO-LUMO gap and increasing the molecule's nucleophilicity compared to unsubstituted cinnamic acid.

Molecular Docking Simulations to Elucidate Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. For compounds like this compound, docking studies are invaluable for predicting their potential biological activity by examining their interactions with enzyme active sites.

Given the structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs), a common target for docking studies of cinnamic acid derivatives is the cyclooxygenase (COX) enzyme, particularly the inducible isoform COX-2, which is a key mediator of inflammation. researchgate.netresearchgate.net Docking simulations of this compound into the COX-2 active site can elucidate its binding mode and affinity.

The simulations would likely show that the negatively charged carboxylate group of the molecule forms critical hydrogen bonds and ionic interactions with positively charged or polar residues in the active site, such as Arginine (Arg120) and Tyrosine (Tyr355). researchgate.net This interaction anchors the ligand in the active site. The planar phenylprop-2-enoic acid backbone would engage in π-π stacking or hydrophobic interactions with aromatic residues. The 4-pentyl chain is predicted to extend into a hydrophobic pocket within the COX-2 active site, forming favorable van der Waals interactions and potentially increasing the binding affinity and selectivity for COX-2 over COX-1. physchemres.org

| Interaction Type | Ligand Moiety | Likely Interacting Residues in COX-2 |

| Hydrogen Bonding / Ionic | Carboxylic Acid (-COOH) | Arg120, Tyr355 |

| Hydrophobic / van der Waals | Phenyl Ring | Val523, Ala527, Leu352 |

| Hydrophobic / van der Waals | Pentyl Chain (-C5H11) | Phe518, Leu384, Met522 |

Application of Frontier Molecular Orbital (FMO) Theory to Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. nih.gov The energy and spatial distribution of these two orbitals are paramount in determining how a molecule will react.

For this compound, the HOMO is primarily localized over the π-system of the phenyl ring and the vinyl group, indicating that these are the most nucleophilic sites and prone to attack by electrophiles. Conversely, the LUMO is distributed over the α,β-unsaturated carbonyl system, particularly on the β-carbon, making it the most electrophilic site and susceptible to attack by nucleophiles (e.g., in a Michael addition reaction). nih.gov

The energies of these orbitals, calculated using DFT, allow for the determination of global reactivity descriptors. The HOMO-LUMO energy gap (ΔE) is a key parameter; a smaller gap implies that the molecule can be more easily excited, indicating higher reactivity. nih.gov The electron-donating pentyl group at the para position increases the electron density of the π-system, which raises the HOMO energy level. This, in turn, typically reduces the HOMO-LUMO gap, suggesting that this compound is more reactive than unsubstituted cinnamic acid.

| Orbital | Description | Representative Energy (eV) for Cinnamic Acid nih.gov |

| HOMO | Highest Occupied Molecular Orbital | ~ -6.3 eV |

| LUMO | Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |

| Energy Gap (ΔE) | LUMO - HOMO | ~ 4.8 eV |

Insights from Molecular Electron Density Theory (MEDT) for Chemical Reactivity

Molecular Electron Density Theory (MEDT) offers an alternative perspective to FMO theory for understanding chemical reactivity. MEDT posits that the capacity for changes in electron density along a reaction pathway, rather than orbital interactions, governs molecular reactivity. This theory analyzes the flow of electron density between reacting species to explain the formation and breaking of bonds.

In the context of this compound, MEDT would be particularly useful for analyzing polar reactions, such as the Michael addition of a nucleophile to the activated C=C double bond. researchgate.net MEDT analyzes the Global Electron Density Transfer (GEDT) that occurs at the transition state. In a reaction where this compound acts as the electrophile, a nucleophile would donate electron density to it. A high GEDT value at the transition state would indicate a highly polar, and typically more favorable, reaction.

MEDT provides a framework to understand why certain nucleophiles add to the β-carbon of the α,β-unsaturated system. The analysis of the electron density distribution at the ground state and its changes during the nucleophilic attack would reveal the electronic rearrangements that lead to the formation of the new carbon-nucleophile bond. This approach moves beyond simple orbital overlaps to provide a more detailed picture of the electronic fluxes that drive the chemical transformation.

Conformational Analysis and Energetic Landscapes of this compound

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Understanding the energetic landscape—the relative energies of these conformers and the barriers to their interconversion—is crucial for predicting the molecule's dominant shape and its ability to fit into a receptor site.

For this compound, there are several key rotatable bonds. The primary ones defining the core shape are the C-C single bond between the phenyl ring and the vinyl group, and the C-C single bond within the propenoic acid moiety. DFT studies on cinnamic acid have shown that rotation around the C-C bond linking the carbonyl group gives rise to two main planar conformers: s-cis and s-trans. scielo.org.mx While one study found the s-cis conformer of cinnamic acid to be slightly more stable in the gas phase, the s-trans conformer is also significantly populated, and the energy barrier between them is relatively low. scielo.org.mx

The addition of the pentyl group introduces further conformational complexity. The five-carbon chain is flexible and can adopt numerous conformations. The lowest energy state for an alkyl chain is typically the all-trans (anti-periplanar) arrangement. However, rotations around the C-C bonds in the pentyl chain can lead to various gauche conformers, which are slightly higher in energy. A complete energetic landscape would require mapping the potential energy surface as a function of the dihedral angles of all key rotatable bonds, revealing the global minimum energy structure and other low-energy conformers that the molecule is likely to adopt in different environments.

Mechanistic Investigations of Biological Activities of 2e 3 4 Pentylphenyl Prop 2 Enoic Acid Analogues in in Vitro Systems

In Vitro Studies on Apoptosis Induction Pathways in Disease Models

Cinnamic acid analogues have been identified as potent inducers of apoptosis, or programmed cell death, a critical process in the elimination of cancerous cells. Mechanistic studies in various cancer cell lines reveal that these compounds can trigger apoptosis through multiple pathways.

The primary modes of action involve the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.com In the intrinsic pathway, the compound induces mitochondrial stress, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3. mdpi.com The extrinsic pathway is initiated by the activation of death receptors on the cell surface, leading to the activation of caspase-8. mdpi.com Research on various derivatives has shown that treatment can lead to an increase in the population of apoptotic cells and cell cycle arrest in different phases, depending on the specific compound and cell line. mdpi.com For instance, some derivatives cause a significant increase in the cell population in the G2/M phase, indicative of apoptosis. mdpi.com

Table 1: Effects of Cinnamic Acid Analogues on Apoptosis in Cancer Cell Lines

| Cell Line | Pathway Implicated | Key Observations |

|---|---|---|

| Leukemia/Lymphoma | Intrinsic (Mitochondrial) | Overcomes multidrug resistance, induces caspase-9 cleavage. mdpi.com |

| Colon Cancer (Caco-2) | Not specified | Increased cell population in G2/M phase, indicating apoptosis. mdpi.com |

| Breast Cancer (MCF-7) | Not specified | Cell cycle arrest and induction of apoptosis. |

| Cervical Cancer (HeLa) | Not specified | Induction of apoptosis. |

Note: This table summarizes general findings for cinnamic acid analogues, as specific data for (2E)-3-(4-pentylphenyl)prop-2-enoic acid was not available in the reviewed literature.

Modulation of Inflammatory Response Pathways and Mediator Expression

Analogues of this compound demonstrate significant anti-inflammatory properties by modulating key signaling pathways and reducing the expression of inflammatory mediators. In vitro models, particularly using lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW264.7, are central to these investigations.

Cinnamic acid and its derivatives have been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages. nih.gov This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS) expression. frontiersin.org Furthermore, these compounds can attenuate the secretion of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). frontiersin.org

The underlying mechanism for these effects often involves the inhibition of major inflammatory signaling cascades, including the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. frontiersin.org By preventing the activation of these pathways, the compounds effectively block the transcription of genes responsible for producing a wide range of inflammatory proteins.

Enzyme Inhibition Mechanisms, including Cyclooxygenase and Lipoxygenase Pathways

A primary mechanism for the anti-inflammatory activity of cinnamic acid analogues is the direct inhibition of enzymes involved in the arachidonic acid cascade: cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators.

In vitro assays consistently show that various cinnamic acid derivatives can inhibit both COX-1 and COX-2 enzymes. nih.gov The degree of selectivity between COX-1 and COX-2 varies among different analogues, which is a critical factor as selective COX-2 inhibition is often desired to reduce gastrointestinal side effects associated with non-selective NSAIDs. Some compounds exhibit a dual-inhibitory action, targeting both COX and LOX pathways. mdpi.com For example, studies have reported IC50 values for 5-LOX inhibition in the micromolar range for certain derivatives. mdpi.com The inhibition of these enzymes prevents the conversion of arachidonic acid into inflammatory eicosanoids, thereby reducing the inflammatory response. nih.gov

Table 2: Representative Enzyme Inhibition Data for Various Bioactive Compounds

| Compound Class / Specific Compound | Enzyme | IC50 Value (µM) |

|---|---|---|

| Linoleyl hydroxamic acid | COX-1 / COX-2 | 60 |

| Linoleyl hydroxamic acid | 5-LOX | 7 |

| Linoleyl hydroxamic acid | 12-LOX | 0.6 |

| Linoleyl hydroxamic acid | 15-LOX | 0.02 nih.gov |

| Naproxen | 15-LOX | 3.52 nih.gov |

| Aspirin | 15-LOX | 4.62 nih.gov |

| Ibuprofen | 15-LOX | Not specified |

| MAK01 (Synthetic Michael Product) | COX-1 | 314 (µg/mL) |

| MAK01 (Synthetic Michael Product) | COX-2 | 130 (µg/mL) |

Note: This table includes data for various inhibitors of COX and LOX enzymes to provide context for the range of activities observed for anti-inflammatory compounds. Specific IC50 values for this compound were not available.

Molecular Target Identification and Interaction Profiling (e.g., Sigma Receptors, Cytochrome P450 Enzymes)

The interaction of drugs and xenobiotics with Cytochrome P450 (CYP) enzymes is a critical aspect of pharmacology, as these enzymes are central to metabolism. nih.gov While specific profiling of this compound is not extensively documented, the broader class of cinnamic acids and other natural compounds are known to interact with the CYP system.

CYP enzymes, a superfamily of hemoproteins, are responsible for the metabolism of a vast number of substances. nih.gov Their inhibition or induction by a compound can lead to significant drug-drug interactions. Some P450 enzymes, such as P450 5A1 (thromboxane synthase) and P450 8A1 (prostacyclin synthase), are themselves involved in the metabolism of eicosanoids like prostaglandins, linking them directly to inflammatory pathways. nih.gov Therefore, it is plausible that cinnamic acid derivatives could interact with these or other CYP isoforms, either as substrates, inhibitors, or inducers, thereby influencing both their own metabolism and that of other drugs. However, detailed studies identifying the specific CYP interaction profile for this compound are required.

Information regarding the interaction of this specific compound or its close analogues with Sigma Receptors is not available in the currently reviewed scientific literature.

Antioxidant Activity Mechanisms and Radical Scavenging Properties

Analogues of this compound are recognized for their antioxidant properties, primarily their ability to scavenge free radicals. This activity is evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govnih.gov

The antioxidant mechanism of phenolic compounds like cinnamic acid derivatives typically involves the donation of a hydrogen atom from a hydroxyl group to a free radical, which neutralizes the radical and terminates the oxidative chain reaction. The resulting antioxidant radical is stabilized by resonance within the aromatic ring structure. The presence, number, and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring, as well as the acrylic acid side chain, significantly influence the radical-scavenging potency. nih.govresearchgate.net

Table 3: Radical Scavenging Activity of Cinnamic Acid Derivatives and Other Phenolic Compounds

| Compound | Assay | Scavenging Activity / IC50 |

|---|---|---|

| Gallic acid hydrate | ABTS | IC50: 1.03 µg/mL |

| Caffeic acid | ABTS | IC50: 1.59 µg/mL |

| Quercetin | ABTS | IC50: 1.89 µg/mL |

| (+)-Catechin hydrate | ABTS | IC50: 3.12 µg/mL |

| Ferulic acid | DPPH/ABTS | >90% inhibition at 100 ppm |

Note: This table presents data for well-known antioxidant phenolic acids to illustrate the typical potency of this class of compounds.

Applications of 2e 3 4 Pentylphenyl Prop 2 Enoic Acid in Advanced Materials Science

Integration into Hydrophobic Matrices for Functional Materials Development

The inherent characteristics of (2E)-3-(4-pentylphenyl)prop-2-enoic acid make it a candidate for integration into hydrophobic matrices. The long pentyl chain contributes to its nonpolar nature, facilitating compatibility and dispersion within hydrophobic polymers and other non-aqueous systems. The carboxylic acid group provides a reactive site for chemical modification or physical interaction, such as hydrogen bonding, with the matrix.

Research into related cinnamic acid derivatives suggests that such molecules can be utilized to modify the surface properties of materials, enhancing hydrophobicity and creating functional surfaces. While specific studies detailing the integration of this compound into hydrophobic matrices for functional materials are not extensively documented in publicly available literature, its structural analogy to other functional organic molecules indicates its potential in this area. The combination of a hydrophobic tail and a reactive head group is a classic design for molecules intended to alter interfacial properties.

Table 1: Potential Interactions in Hydrophobic Matrices

| Feature of this compound | Interaction with Hydrophobic Matrix | Potential Functional Outcome |

|---|---|---|

| 4-pentylphenyl group | Van der Waals forces | Enhanced dispersion and compatibility |

| Carboxylic acid group | Hydrogen bonding, covalent linkage | Anchoring to the matrix, chemical functionalization |

Role in the Synthesis and Modification of Novel Polymeric Architectures

The presence of a reactive carboxylic acid and a polymerizable double bond (though less reactive than a terminal vinyl group) in this compound allows for its use as a monomer or a modifying agent in polymer synthesis. The rigid phenylprop-2-enoic acid core can be incorporated into polymer backbones or as a pendant group to introduce specific functionalities.

The 4-pentylphenyl substituent can influence the liquid crystalline properties of polymers. Materials that exhibit liquid crystal behavior are crucial for applications in displays and sensors. By incorporating moieties like this compound, it is possible to synthesize polymers that self-assemble into ordered structures. Although detailed polymerization studies specifically employing this monomer are limited in accessible scientific reports, the principles of polymer chemistry suggest its utility in creating polymers with tailored thermal and optical properties. For instance, its incorporation could lower the melting point or alter the glass transition temperature of a polymer, due to the flexible pentyl chain.

Investigations into Aggregation-Induced Emission (AIE) Systems

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. This effect is often observed in molecules with rotatable phenyl rings. The structure of this compound, with its phenyl group, suggests that it or its derivatives could potentially exhibit AIE properties.

In AIE-active molecules, the restriction of intramolecular rotation in the aggregated state blocks non-radiative decay pathways, leading to an enhancement of fluorescence emission. While there is no direct research confirming AIE behavior for this compound itself, its core structure is similar to known AIEgens. The pentyl group could further influence the packing of the molecules in the aggregated state, which is a critical factor in determining the AIE efficiency. Further photophysical studies on this compound and its aggregates are necessary to explore this potential application.

Table 2: Structural Features and Potential for Aggregation-Induced Emission

| Structural Feature | Potential Role in AIE |

|---|---|

| Phenyl Ring | Can undergo intramolecular rotation in solution, a key feature of many AIEgens. |

| Alkyl (Pentyl) Chain | Can influence intermolecular packing and solubility, affecting aggregation behavior. |

Exploration in Organic Electronic and Optical Materials

The conjugated system formed by the phenyl ring and the propenoic acid double bond in this compound suggests potential for applications in organic electronics and optical materials. Conjugated organic molecules are the building blocks of organic semiconductors, which are used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation

Spectroscopic Techniques for Structural Confirmation (NMR, IR, UV-Vis)

Spectroscopic methods are indispensable for the structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecular structure of (2E)-3-(4-pentylphenyl)prop-2-enoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the precise structure of an organic compound by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the vinylic protons of the propenoic acid moiety, and the aliphatic protons of the pentyl group. The coupling constants between the vinylic protons would confirm the (E)-stereochemistry of the double bond.

¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule, providing information on the number of different carbon environments. The ¹³C NMR spectrum of this compound would display characteristic peaks for the carboxylic acid carbon, the carbons of the double bond, the aromatic carbons, and the carbons of the pentyl chain.

Expected NMR Data for this compound

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Carboxylic Acid | > 12.0 | singlet | 1H | -COOH |

| Vinylic | 7.6 - 7.8 | doublet | 1H | Ar-CH= |

| Aromatic | 7.2 - 7.5 | multiplet | 4H | Ar-H |

| Vinylic | 6.3 - 6.5 | doublet | 1H | =CH-COOH |

| Pentyl (α-CH₂) | 2.5 - 2.7 | triplet | 2H | Ar-CH₂- |

| Pentyl (other CH₂) | 1.2 - 1.7 | multiplet | 6H | -(CH₂)₃- |

| Pentyl (CH₃) | 0.8 - 1.0 | triplet | 3H | -CH₃ |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| Carboxylic Acid | 165 - 175 | -COOH |

| Aromatic/Vinylic | 115 - 150 | Ar-C, -CH=CH- |

| Pentyl | 14 - 40 | -C₅H₁₁ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretches of the alkene and aromatic ring, and the C-H stretches of the aromatic and aliphatic portions of the molecule.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |

| C-H (Aromatic/Vinylic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 2960 |

| C=O (Carboxylic Acid) | 1680 - 1710 |

| C=C (Alkene) | 1625 - 1645 |

| C=C (Aromatic) | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. Due to the presence of the cinnamoyl system (a phenyl ring conjugated with a carbon-carbon double bond and a carbonyl group), this compound is expected to exhibit strong UV absorption. The wavelength of maximum absorbance (λmax) would be indicative of the extent of conjugation.

Expected UV-Vis Absorption Data for this compound

| Parameter | Expected Value |

| λmax | ~280 - 320 nm |

| Solvent | Ethanol or Methanol |

Chromatographic Separations and Mass Spectrometry for Purity and Identity (HPLC, GC-MS)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. When coupled with mass spectrometry, they provide definitive identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of an aqueous acid (like formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). The purity is determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile derivatives of this compound (e.g., its methyl ester), GC-MS can be a powerful tool for both purity assessment and structural confirmation. The gas chromatograph separates the components of the sample, and the mass spectrometer provides a mass spectrum for each component. The mass spectrum displays the molecular ion peak, which corresponds to the molecular weight of the compound, and a characteristic fragmentation pattern that can be used to confirm its structure.

Expected Mass Spectrometry Data for this compound

| Technique | Expected [M]+ or [M+H]+ |

| Mass Spectrometry | m/z 218.29 (for C₁₄H₁₈O₂) |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and torsional angles. Furthermore, it reveals the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which often leads to the formation of dimers in the solid state.

Crystallographic Data Summary for this compound

No crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD). The table below is a template for the type of information that would be obtained from an X-ray crystallographic analysis.

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Z (Molecules per unit cell) | Integer value |

| Bond Lengths and Angles | Precise values for all bonds and angles |

| Intermolecular Interactions | Details of hydrogen bonds, π-π stacking, etc. |

Future Research Directions and Translational Potential

Rational Design of Next-Generation Analogues with Tailored Academic Profiles

The rational design of analogues based on the (2E)-3-(4-pentylphenyl)prop-2-enoic acid scaffold presents a promising strategy for developing novel compounds with specific, enhanced properties. Cinnamic acid and its derivatives are known to exhibit a wide range of biological activities, and subtle modifications to their structure can lead to significant changes in their function. nih.gov

Future research could focus on modifying the core structure of this compound in several key areas:

Substitution on the Phenyl Ring: The introduction of various functional groups (e.g., hydroxyl, methoxy (B1213986), nitro, or halo groups) onto the phenyl ring could modulate the compound's electronic properties, lipophilicity, and steric profile. This, in turn, could influence its biological activity, such as antioxidant or anti-inflammatory potential.

Derivatization of the Carboxylic Acid Group: Conversion of the carboxylic acid to esters, amides, or other functional groups can impact the compound's solubility, stability, and pharmacokinetic properties. researchgate.net

The following table provides examples of cinnamic acid derivatives and the influence of their structural modifications on certain properties, illustrating the potential for tailored design.

| Compound Name | Structural Modification | Reported Property/Application |

| (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid (Sinapic Acid) | Hydroxyl and methoxy groups on the phenyl ring | Enhanced antioxidant activity. |

| (2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid | Methyl groups on the phenyl ring | Increased steric hindrance and electron density. |

| (2E)-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoic acid | Cyano and dimethyl groups on the phenyl ring | Potential anticancer applications by inducing apoptosis. |

Exploration of Novel Biological Pathways and Uncharted Mechanistic Territories

The biological activities of numerous cinnamic acid derivatives suggest that this compound and its future analogues could interact with various biological pathways. Cinnamic acids have been investigated for their potential as anti-inflammatory, antioxidant, antimicrobial, and anticancer agents. ontosight.ainih.gov

Key areas for future investigation include:

Anti-inflammatory and Antioxidant Activity: Many phenolic compounds, including cinnamic acid derivatives, exhibit anti-inflammatory and antioxidant effects. ontosight.ai Future studies could explore whether this compound can modulate pathways related to inflammation, such as cyclooxygenase (COX) enzyme activity, or scavenge reactive oxygen species.

Antimicrobial Properties: Cinnamic acid derivatives have shown activity against a range of microbial pathogens. nih.gov Research into the potential of this compound to inhibit the growth of bacteria and fungi, and its mechanism of action, would be a valuable pursuit.

Enzyme Inhibition: The structural features of this compound make it a candidate for an enzyme inhibitor. For example, some cinnamic acid derivatives are known to inhibit protein kinases, which are crucial in cell signaling and are often targeted in cancer therapy. nih.gov

Integration into Emerging Functional Materials and Advanced Applications

The unique molecular structure of this compound, which combines a rigid phenylprop-2-enoic acid core with a flexible pentyl chain, suggests its potential for use in materials science. Specifically, the field of liquid crystals is a promising area of application for such amphiphilic molecules.

Future research in this domain could explore:

Liquid Crystalline Properties: The elongated structure of this compound is characteristic of molecules that can form liquid crystal phases. Investigations into its phase behavior, and that of its derivatives, could lead to the development of new materials for displays, sensors, or other advanced optical applications.

Polymer Synthesis: The propenoic acid moiety can be used for polymerization. Incorporating this molecule into polymers could create materials with tailored thermal, mechanical, or optical properties.

Methodological Advancements in Synthesis, Characterization, and Computational Modeling

Advancements in chemical synthesis, analytical characterization, and computational modeling will be crucial for unlocking the full potential of this compound and its analogues.

Synthesis: While general methods for synthesizing cinnamic acids, such as the Perkin or Knoevenagel reactions, are well-established, there is room for the development of more efficient, sustainable, and scalable synthetic routes. mdpi.com Solid-phase synthesis could be explored for creating libraries of derivatives for high-throughput screening. nih.gov

Characterization: A thorough characterization of the physicochemical properties of this compound is a necessary first step for any future research. This would include detailed spectroscopic analysis (NMR, IR, MS), determination of its melting point, boiling point, and solubility.

Computational Modeling: In silico studies can accelerate the discovery and design process. Molecular docking could be used to predict the binding of this compound analogues to specific biological targets. mdpi.com Density Functional Theory (DFT) calculations could help in understanding the electronic structure and reactivity of these molecules.

The following table lists some common analytical techniques and their potential applications in the study of this compound.

| Technique | Application |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the precise chemical structure. |

| Infrared Spectroscopy (IR) | Identification of functional groups. |

| Mass Spectrometry (MS) | Determination of molecular weight and formula. |

| Differential Scanning Calorimetry (DSC) | Investigation of thermal properties and phase transitions (relevant for liquid crystals). |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2E)-3-(4-pentylphenyl)prop-2-enoic acid, and how can reaction conditions be optimized for yield and stereoselectivity?

- Methodological Answer : The compound is commonly synthesized via Knoevenagel condensation between 4-pentylbenzaldehyde and malonic acid derivatives. Optimization strategies include:

- Catalysts: Use of organic bases (e.g., piperidine) or transition metals (e.g., palladium) to enhance reaction efficiency .

- Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates.

- Temperature control: Moderate heating (60–80°C) balances yield and stereoselectivity while minimizing side reactions .

- Key Reference : Metal-catalyzed approaches (e.g., Pd or Rh) enable selective α,β-unsaturation formation, as demonstrated in analogous systems .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural and electronic properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and conjugation in the α,β-unsaturated system. Coupling constants () distinguish E/Z isomers .

- X-ray Crystallography : Resolves spatial arrangement and hydrogen-bonding networks in the solid state, critical for understanding supramolecular interactions .

- IR Spectroscopy : Identifies carboxylic acid O-H stretches (~2500–3000 cm) and conjugated C=O/C=C absorptions (~1680–1700 cm) .

Q. How can researchers determine key physicochemical parameters (e.g., solubility, logP) for this compound when literature data is incomplete?

- Methodological Answer :

- Experimental Determination : Use shake-flask methods for solubility (water/organic solvent partitioning) and HPLC to measure logP .

- Computational Prediction : Tools like MarvinSketch or ADMET Predictor® estimate logP and pKa values based on molecular descriptors .

- Note : Physicochemical data gaps in literature (e.g., melting point) require differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. What mechanistic insights exist for transition metal-catalyzed reactions involving this compound derivatives, particularly regarding Si-C bond activation?

- Methodological Answer :

- Palladium Catalysis : Enables silylene transfer reactions for silacycle formation. For example, Pd(0) complexes activate Si–C bonds in strained silacyclopropanes, facilitating ring expansion to siloles .

- Rhodium Catalysis : Cleaves robust trialkylsilyl groups under mild conditions, enabling benzosilole synthesis via C–H bond functionalization .

Q. How do computational chemistry approaches (e.g., DFT calculations) enhance understanding of the reactivity and interaction mechanisms of this compound?

- Methodological Answer :

- Reactivity Prediction : DFT studies (e.g., B3LYP/6-311++G**) model electron density distribution, identifying nucleophilic/electrophilic sites in the α,β-unsaturated system .

- Non-covalent Interactions : Quantum theory of atoms in molecules (QTAIM) analyzes hydrogen-bonding and π-π stacking interactions in crystal lattices .

- Enzyme Binding : Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., cyclooxygenase) for anti-inflammatory studies .

Q. What strategies are employed to resolve contradictions in reported biological activities of this compound across different experimental models?

- Methodological Answer :

- Dose-Response Analysis : Establish EC/IC values using standardized assays (e.g., COX-2 inhibition) to compare potency across studies .

- Metabolic Stability Testing : Liver microsome assays identify species-specific metabolism, explaining variability in in vivo vs. in vitro results .

- Epistatic Analysis : CRISPR screening or RNAi identifies genetic modifiers affecting compound efficacy in divergent cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.